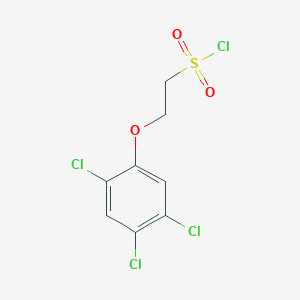
2-(2,4,5-Trichlorophenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2,4,5-Trichlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,4,5-trichlorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,4,5-Trichlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction:
Electrophilic Aromatic Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and electrophiles like bromine or chlorine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4,5-Trichlorophenoxy)ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar compounds to 2-(2,4,5-Trichlorophenoxy)ethane-1-sulfonyl chloride include other sulfonyl chlorides and chlorophenoxy derivatives. For example:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile but a different molecular structure.
2,4,5-Trichlorophenoxyacetic acid: A related chlorophenoxy compound used as a herbicide.
The uniqueness of this compound lies in its combination of the sulfonyl chloride group with the 2,4,5-trichlorophenoxy moiety, which imparts specific reactivity and applications .
Properties
Molecular Formula |
C8H6Cl4O3S |
|---|---|
Molecular Weight |
324.0 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl4O3S/c9-5-3-7(11)8(4-6(5)10)15-1-2-16(12,13)14/h3-4H,1-2H2 |
InChI Key |
BMFGIGPLACNAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















